molecular formula C19H12N2O5 B2409825 N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide CAS No. 886950-34-1

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide

Cat. No.: B2409825
CAS No.: 886950-34-1
M. Wt: 348.314
InChI Key: QGWPTHPVKRCAQJ-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may modulate these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoyl-1-benzofuran-3-yl)-2-(2-thienyl)-4-quinolinecarboxamide
  • N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide

Uniqueness

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is unique due to its specific combination of benzofuran and chromene structures, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c20-18(23)17-16(11-6-2-4-8-14(11)26-17)21-19(24)15-9-12(22)10-5-1-3-7-13(10)25-15/h1-9H,(H2,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWPTHPVKRCAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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